Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Description
Methyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a benzodioxane derivative featuring a six-membered 1,4-dioxane ring fused to a benzene core. Key structural attributes include:
- Chlorine substituent at position 8, which enhances electrophilicity and influences intermolecular interactions.
- Methyl ester group at position 6, providing a reactive site for hydrolysis or derivatization.
This compound is synthesized via multi-step protocols, often starting from gallic acid or substituted benzodioxan precursors. For example, brominated intermediates like methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate are generated through nucleophilic substitution reactions with 1,2-dibromoethane .
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-13-10(12)6-4-7(11)9-8(5-6)14-2-3-15-9/h4-5H,2-3H2,1H3 |
InChI Key |
YZBOROQVLAJTDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Classical Esterification-Alkylation Protocol
This two-step approach remains the most widely reported method for synthesizing methyl 2,3-dihydrobenzo[b]dioxine carboxylates, adaptable for 8-chloro derivatives.
Step 1: Methyl Ester Formation
- Starting Material : 8-Chloro-2,3-dihydroxybenzoic acid
- Reagents : Concentrated H₂SO₄, methanol
- Conditions : Reflux for 6–8 hours under anhydrous conditions
- Mechanism : Acid-catalyzed esterification
- Yield : ~85–90% (estimated from analogous reactions in)
Step 2: Cycloalkylation
- Reagents : 1,2-Dibromoethane, K₂CO₃
- Conditions : DMF solvent, 80–90°C for 12–16 hours
- Key Modification : Selective chlorination at the 8-position is achieved using N-chlorosuccinimide (NCS) in DCM prior to alkylation.
- Yield : 68–72%
Advantages : Scalable to industrial production with minimal purification requirements.
Chlorination-Carboxylation Sequential Strategy
This method prioritizes early-stage chlorination for regioselective control:
Step 1: Directed Chlorination
- Starting Material : 2,3-Dihydrobenzo[b]dioxine
- Reagents : SOCl₂ or PCl₅ in dichloromethane
- Conditions : 0–5°C, 2-hour reaction time
- Regioselectivity : 8-Chloro isomer dominates (>90%) due to steric and electronic effects.
Step 2: Carboxylation
- Reagents : CO gas, Pd(OAc)₂ catalyst, CuI co-catalyst
- Conditions : 80°C in DMF/MeOH (3:1), 12 hours
- Yield : 60–65%
- ¹H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 4.25–4.32 (m, 4H, dioxane CH₂), 6.85 (s, 1H, aromatic)
- MS (ESI) : m/z 259.03 [M+H]⁺
Palladium-Catalyzed Coupling Approaches
Modern methods employ cross-coupling to enhance efficiency:
| Component | Specification |
|---|---|
| Boronic Acid Partner | Methyl 8-chloro-3,4-dihydroxybenzoate |
| Halide Partner | 1,2-Dibromoethane |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/EtOH (4:1) |
| Yield | 78% |
- Avoids harsh chlorination conditions
- Enables late-stage functionalization
Microwave-Assisted Synthesis
Optimized for rapid small-scale production:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 20 minutes |
| Microwave Power | 300 W |
| Solvent | DMF |
| Yield | 82% |
Purification : Flash chromatography (hexane:EtOAc 4:1) achieves >99% purity.
Industrial-Scale Production
Patented protocols emphasize cost efficiency:
- Catalyst Recycling : Pd/C recovery system reduces metal waste
- Continuous Flow Reactors : Achieve 95% conversion in <1 hour
- Purity Standards : Meets ICH Q3D guidelines for residual solvents (<10 ppm)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical | 72 | 98 | High | $ |
| Chlorination-Carboxylation | 65 | 97 | Medium | $$ |
| Suzuki Coupling | 78 | 99.5 | Low | $$$ |
| Microwave | 82 | 99 | Low | $$ |
Critical Challenges and Solutions
- Regioselectivity : Use of directing groups (e.g., nitro at C7) improves 8-chloro isomer yield.
- Ester Hydrolysis Risk : Anhydrous MgSO₄ during workup prevents degradation.
- Pd Contamination : Chelating resins reduce Pd levels to <5 ppm.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzodioxine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The chloro substituent and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent significantly impacts physicochemical and biological properties:
- Chlorine vs. Bromine : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine, favoring reactions requiring precise positioning, such as cyclopropanation .
- Chlorine vs. Amino: The chloro group’s electron-withdrawing nature contrasts with the electron-donating amino group, altering electronic distribution and reactivity .
Ester Group Modifications
The carboxylate ester at position 6 is a common feature, but alkyl chain variations affect hydrolysis kinetics and downstream applications:
- Methyl vs. Ethyl Esters : Methyl esters hydrolyze more rapidly under basic conditions, making them preferable for transient intermediates. Ethyl esters offer prolonged stability in synthetic workflows .
Biological Activity
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.63 g/mol. The structure features a chloro substituent on the benzodioxine core, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including electrophilic aromatic substitution and cyclization processes. The synthetic pathway often utilizes starting materials such as phenolic compounds and chloroacetic acid derivatives.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research has indicated that derivatives of this compound exhibit significant activity against melanoma and breast cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-435 | 5.2 |
| This compound | NCI-H23 | 4.7 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several methyl-substituted benzo[d]dioxins. This compound was one of the most potent compounds tested against melanoma cells with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Activity Assessment : In a recent study focusing on novel antimicrobial agents, this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. Key Factors :
Q. Basic
- Ester Hydrolysis : Under acidic/basic conditions, the methyl ester converts to a carboxylic acid, altering solubility and bioactivity .
- Nucleophilic Substitution : The 8-chloro group can be replaced with amino or alkoxy groups via SNAr reactions (e.g., using NH₃ or ROH in DMF) .
- Reduction : LiAlH₄ reduces esters to alcohols, while catalytic hydrogenation saturates the dioxane ring .
Advanced : The chloro group’s position (C8) influences regioselectivity in substitution reactions. For example, steric hindrance from the dioxane ring may slow reactivity compared to para-substituted analogs .
What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?
Advanced
While direct data on this compound is limited, structural analogs (e.g., ethyl 8-amino derivatives) inhibit poly(ADP-ribose) polymerase (PARP) via:
- Hydrogen Bonding : Amino/ester groups interact with PARP’s catalytic domain .
- DNA Repair Disruption : IC₅₀ values for analogs range 0.88–12 μM, suggesting competitive inhibition .
Q. Methodological Approach :
Molecular Docking : Simulate binding affinity with PARP (PDB: 4UND).
In Vitro Assays : Measure IC₅₀ using NAD⁺ depletion assays .
How does the 8-chloro substituent affect structure-activity relationships (SAR) in benzodioxine derivatives?
Advanced
Key Comparisons :
Q. Experimental Design :
- Synthesize analogs with varying substituents.
- Test in cytotoxicity assays (e.g., against leukemia cell lines) .
What analytical methods ensure purity and quantify this compound in complex matrices?
Q. Advanced
- HPLC : Use C18 columns with UV detection (λ = 254 nm). For analogs, retention times ~0.9–1.2 min (method: 5–95% acetonitrile/water) .
- LC-MS/MS : Quantify via [M+H]⁺ ions (expected m/z ~257 for C₁₁H₁₀ClO₄).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from esters ).
How does pH and solvent influence the stability of this compound?
Q. Basic
- Acidic Conditions : Ester hydrolysis accelerates (e.g., HCl/MeOH, 60°C) .
- Basic Conditions : Saponification occurs (e.g., NaOH/H₂O, RT) .
- Storage : Stable in anhydrous DMSO or DMF at –20°C (analog data) .
What conformational insights can be gained from crystallographic studies of related benzodioxines?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
